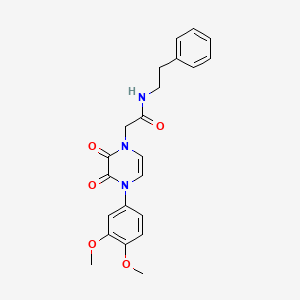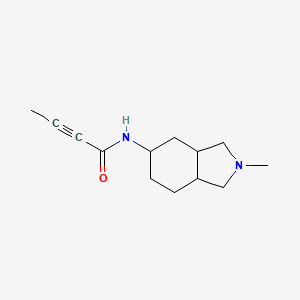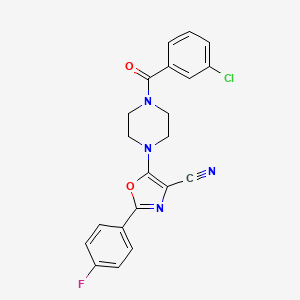
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a potent inhibitor of certain enzymes and has been studied for its potential therapeutic applications in various diseases. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
The compound 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile, due to its complex structure, has been a subject of interest in synthetic chemistry and medicinal research. Research has explored the synthesis of related compounds with potential antimicrobial and antifungal properties. For example, derivatives of 1,2,4-triazole, which may share a similar synthetic pathway or structural components with the compound , have been synthesized and evaluated for antimicrobial activities. Some of these compounds exhibited good to moderate activities against various microorganisms, highlighting the potential of such structures in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Chemical Characterization and Structural Studies
Another aspect of research focuses on the chemical characterization and structural elucidation of related compounds. For instance, compounds synthesized from reactions involving piperazine and fluorophenyl groups have been characterized using techniques such as LCMS, NMR, IR, and CHN elemental analysis, with some structures confirmed by X-ray diffraction. These studies provide a foundation for understanding the chemical behavior and potential interactions of these compounds, which is crucial for their application in drug development and other scientific areas (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
Antiviral and Antimicrobial Activities
Further research into similar compounds has demonstrated promising antiviral and antimicrobial activities. For instance, new urea and thiourea derivatives of piperazine have been synthesized and evaluated for their anti-Tobacco mosaic virus (TMV) and antimicrobial activities, showing that certain derivatives exhibit potent activities. This suggests the potential for compounds with similar structures to be developed as antiviral or antimicrobial agents (Reddy, Rasheed, Subba Rao, Adam, Rami Reddy, & Raju, 2013).
Potential for Neuroleptic Applications
Moreover, compounds with a piperazine nucleus have been synthesized and evaluated for their potential neuroleptic activity, indicating the diverse therapeutic applications of such chemical structures. Specifically, some derivatives have shown neuroleptic-like activity, suggesting the possibility of developing new central nervous system agents based on these structural frameworks (Hino, Nagai, Uno, Masuda, Oka, & Karasawa, 1988).
Eigenschaften
IUPAC Name |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2/c22-16-3-1-2-15(12-16)20(28)26-8-10-27(11-9-26)21-18(13-24)25-19(29-21)14-4-6-17(23)7-5-14/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOZYNSNMVWCCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)F)C#N)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


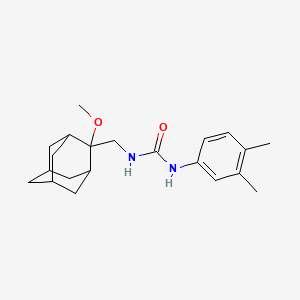

![2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide](/img/structure/B2539325.png)
![5-cyclopropyl-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2539327.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2539329.png)
![3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide](/img/structure/B2539330.png)
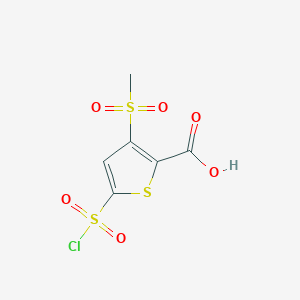
![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetohydrazide](/img/structure/B2539332.png)
